Doxycycline fosfatex [who-DD]
Description
Formal Chemical Designation and Nomenclature within Pharmaceutical Science
In the precise language of pharmaceutical science, Doxycycline (B596269) fosfatex is formally designated as a complex of doxycycline with sodium metaphosphate. Its Chemical Abstracts Service (CAS) number is 83038-87-3. targetmol.comdrugfuture.com The systematic name for the doxycycline component is (4S,4aR,5S,5aR,6R,12aS)-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide. drugfuture.com
The nomenclature "fosfatex" indicates that this form of doxycycline is a complex. According to the United States Adopted Names (USAN) guidelines, the suffix "-ex" is used to denote a complex of a principal active ingredient with another component. In this case, it is a compound with sodium trihydrogen metaphosphate, with a typical ratio of 3:1 for the doxycycline to the metaphosphate component. drugfuture.com
The molecular formula for Doxycycline fosfatex can be represented as 3C₂₂H₂₄N₂O₈.Na.O₃P.3HO₃P or C₂₂H₂₇N₂NaO₂₀P₄. ncats.iohelsinki.finih.gov Various synonyms are used in different databases, including DMSC, doxycycline polymethaphosphate sodium complex, and AB-08. ncats.iohelsinki.finih.gov
Classification within the Tetracycline (B611298) Antibiotic Class
Doxycycline fosfatex is unequivocally classified as a tetracycline antibiotic. targetmol.comtargetmol.com This classification is based on its core chemical structure, which it shares with all members of this class. The tetracyclines are characterized by a four-ring naphthacene (B114907) carboxamide backbone. eyewiki.org
The mechanism of action of doxycycline, and by extension its fosfatex complex, involves the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, which prevents the association of aminoacyl-tRNA with the ribosome. targetmol.comprobes-drugs.org This action is bacteriostatic, meaning it inhibits the growth and reproduction of bacteria rather than killing them outright. probes-drugs.org
Relationship and Distinctiveness from Other Doxycycline Derivatives
Doxycycline is available in several forms, most commonly as the hyclate and monohydrate salts. Doxycycline fosfatex is distinct from these due to its nature as a complex rather than a simple salt. This difference in chemical structure can influence properties such as solubility and stability.
Doxycycline hyclate is the hydrochloride salt of doxycycline, often found as a hemiethanolate hemihydrate. It is generally soluble in water. ncats.ioro.co In contrast, doxycycline monohydrate is, as the name suggests, a hydrated form of the doxycycline base and is only slightly soluble in water. ro.co The fosfatex form, being a complex with sodium metaphosphate, has its own unique physicochemical properties.
Below is an interactive data table detailing the key differences between these common doxycycline derivatives.
| Feature | Doxycycline Fosfatex | Doxycycline Hyclate | Doxycycline Monohydrate |
| Chemical Nature | Complex with sodium metaphosphate drugfuture.com | Hydrochloride salt ro.co | Hydrated base ro.co |
| CAS Number | 83038-87-3 targetmol.com | 24390-14-5 | 17086-28-1 |
| Solubility in Water | Data not widely available | Soluble ro.co | Slightly soluble ro.co |
| Common Use | Less common in clinical use | Oral and intravenous formulations centurionanesthesia.com | Oral formulations octagonchem.com |
Historical Context and Contemporary Relevance in Chemical Biology Research
The parent molecule, doxycycline, was synthesized from oxytetracycline (B609801) in the early 1960s and received FDA approval in 1967. eyewiki.orgjapi.org It represented a significant advancement in the tetracycline class due to its improved pharmacokinetic profile. japi.org The development of various salt and complex forms, such as fosfatex, was aimed at optimizing the drug's properties for different applications.
In the realm of chemical biology, doxycycline is a subject of considerable research interest that extends beyond its antibiotic activity. A significant area of investigation is its role as an inhibitor of matrix metalloproteinases (MMPs). targetmol.comnih.govpcronline.com MMPs are a family of enzymes involved in the degradation of the extracellular matrix, and their dysregulation is implicated in various pathological processes, including tumor invasion and chronic inflammation. nih.govd-nb.info Studies have shown that doxycycline can inhibit MMPs, which has led to research into its potential therapeutic applications in conditions like periodontitis, osteoarthritis, and cancer. ncats.iomdpi.comnih.gov
Furthermore, the tetracycline repressor system, which involves the binding of tetracyclines to a repressor protein to control gene expression, is a powerful tool in molecular biology for inducible gene expression studies. japi.orgamazonaws.com
It is important to note that while there is a wealth of research on doxycycline in general, scientific literature specifically investigating "Doxycycline fosfatex" is limited. Most studies utilize the more common hyclate or monohydrate forms. Therefore, while the broader research on doxycycline provides a context for the potential applications of the fosfatex form, detailed, specific research findings on Doxycycline fosfatex in chemical biology are not widely available in the public domain. Future research may explore the unique properties of the fosfatex complex, for instance, in novel drug delivery systems or for specific therapeutic applications where its distinct physicochemical characteristics could offer an advantage.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
83038-87-3 |
|---|---|
Molecular Formula |
C66H75N6NaO36P4 |
Molecular Weight |
1675.2 g/mol |
IUPAC Name |
sodium;(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dioxido(oxo)phosphanium;phosphenic acid |
InChI |
InChI=1S/3C22H24N2O8.Na.4HO3P/c3*1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;4*1-4(2)3/h3*4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);;4*(H,1,2,3)/q;;;+1;;;;/p-1/t3*7-,10+,14+,15-,17-,22-;;;;;/m000...../s1 |
InChI Key |
SXKMVTPMBIOXIQ-QCDOITSMSA-M |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O[P+](=O)[O-].O[P+](=O)[O-].O[P+](=O)[O-].[O-][P+](=O)[O-].[Na+] |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O[P+](=O)[O-].O[P+](=O)[O-].O[P+](=O)[O-].[O-][P+](=O)[O-].[Na+] |
Origin of Product |
United States |
Molecular Architecture and Stereochemical Analysis of Doxycycline Fosfatex
Comprehensive Structural Formula Elucidation
Doxycycline (B596269) fosfatex is chemically designated as a complex of doxycycline with sodium polyphosphate. Different sources provide slightly varying molecular formulas, which likely reflect different complexation ratios or hydration states. One registered formula is 3C₂₂H₂₄N₂O₈·Na·O₃P·3HO₃P, indicating a complex of three doxycycline molecules with a sodium and phosphate (B84403) backbone ncats.iodrugfuture.com. Another representation is C₂₂H₂₇N₂NaO₂₀P₄ helsinki.finih.gov.
Table 1: Physicochemical Descriptors for Doxycycline Fosfatex
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₇N₂NaO₂₀P₄ | helsinki.finih.gov |
| Molecular Weight | 786.3 g/mol | helsinki.finih.gov |
| Hydrogen Bond Acceptors | 9 | helsinki.fi |
| Hydrogen Bond Donors | 6 | helsinki.fi |
| Rotatable Bond Count | 2 | helsinki.fi |
Stereochemical Features and Absolute Configuration of the Tetracycline (B611298) Core
The biological activity of tetracycline antibiotics is highly dependent on their stereochemistry. The doxycycline molecule possesses a rigid, fused four-ring system (naphthacene carboxamide) with multiple chiral centers. The absolute configuration of these centers is critical for its function.
Doxycycline has six stereocenters within its tetracycline core. The established absolute configuration for the biologically active isomer is (4S,4aR,5S,5aR,6R,12aS) nih.govwikipedia.org. This specific three-dimensional arrangement is conserved among the naturally occurring and semi-synthetic tetracyclines that exhibit potent antibacterial activity nih.gov. The determination of this absolute configuration has been achieved through methods such as X-ray crystallography and circular dichroism measurements nih.govnih.gov. Any deviation or epimerization at these key chiral centers, particularly at the C4 position, can lead to a significant loss of biological activity.
Table 2: Absolute Configuration of Chiral Centers in Doxycycline
| Chiral Center | Absolute Configuration |
| C4 | S |
| C4a | R |
| C5 | S |
| C5a | R |
| C6 | R |
| C12a | S |
Characterization of the Phosphate Moiety and its Complexation
Doxycycline fosfatex is distinguished by its phosphate component, which is not a simple phosphate salt but rather a sodium polymethaphosphate complex nih.govontosight.ai. This moiety is formed from metaphosphoric acid (HPO₃) and a sodium salt, such as sodium hydroxide (B78521) hovione.com. The resulting structure is a polyphosphate chain that forms an ionic complex with the doxycycline base.
The primary purpose of this complexation is to enhance the aqueous solubility and stability of doxycycline compared to the base form hovione.com. The polyphosphate chain, being highly polar, imparts greater water solubility to the entire complex. Furthermore, research indicates that the metaphosphate groups play a crucial role in preventing the deactivation of doxycycline through chelation. Tetracyclines are known to chelate divalent and trivalent metal ions, such as Ca²⁺ or Mg²⁺, which can reduce their absorption and bioavailability. The phosphate moiety in doxycycline fosfatex effectively blocks these chelation sites on the doxycycline molecule, preserving its active conformation hovione.com.
Isomeric Considerations and Conformational Dynamics in Biological Systems
The existence of multiple chiral centers in the doxycycline molecule means that, theoretically, 2⁶ or 64 stereoisomers are possible oup.com. However, only the isomer with the specific (4S,4aR,5S,5aR,6R,12aS) configuration is therapeutically useful. Isomers that differ in the configuration at only one chiral center are known as epimers. For tetracyclines, the C4 epimer (epidoxycycline) is a known, less active variant that can form under certain pH conditions.
In biological systems, the conformational dynamics of doxycycline fosfatex are governed by its dissociation. Upon administration, the complex is expected to dissolve and release the active doxycycline molecule. The high lipophilicity of the doxycycline parent molecule allows it to readily cross bacterial cell membranes to reach its intracellular target, the 30S ribosomal subunit wikipedia.orgtargetmol.com. The improved solubility of the fosfatex complex facilitates its dissolution, while the protective effect of the phosphate moiety against metal ion chelation helps ensure that the active doxycycline conformation is delivered to the site of action hovione.com. The stability of the stereochemical centers is crucial, as the precise three-dimensional shape of doxycycline is what allows it to bind effectively to its ribosomal target and inhibit bacterial protein synthesis wikipedia.org.
Elucidation of Antimicrobial Action Mechanisms of Doxycycline Fosfatex
Ribosomal Target Engagement and Protein Synthesis Inhibition
The primary target of doxycycline (B596269) fosfatex within the bacterial cell is the 30S ribosomal subunit, a key component of the machinery responsible for protein synthesis. targetmol.commedkoo.comfda.gov By binding to this subunit, doxycycline effectively halts the production of essential proteins necessary for bacterial survival and proliferation. patsnap.com
Molecular Interactions with the 30S Ribosomal Subunit
Doxycycline fosfatex binds reversibly to the 16S rRNA component of the 30S ribosomal subunit. probes-drugs.orgcancer.gov This binding occurs at a specific site, often referred to as the A site, within the decoding center of the ribosome. drugbank.com The interaction is allosteric, meaning it changes the shape of the ribosome, which in turn affects its function. drugbank.comnih.gov This specific binding to the prokaryotic 30S subunit provides a degree of selectivity, minimizing its effect on eukaryotic (including human) ribosomes. patsnap.com
Disruption of Aminoacyl-tRNA and mRNA Binding
The binding of doxycycline fosfatex to the 30S subunit physically obstructs the attachment of aminoacyl-tRNA (aa-tRNA) to the mRNA-ribosome complex. patsnap.comncats.ionih.gov The aa-tRNA is responsible for delivering the correct amino acids to the ribosome for incorporation into the growing polypeptide chain, as dictated by the mRNA template. patsnap.com By preventing the binding of aa-tRNA to the ribosomal A site, doxycycline effectively stalls the elongation phase of protein synthesis. drugbank.comnih.gov This blockage prevents the addition of new amino acids to the nascent peptide chain, thereby inhibiting the synthesis of functional proteins.
Effects on Bacterial Growth Kinetics
The inhibition of protein synthesis by doxycycline fosfatex leads to a bacteriostatic effect, characterized by the suppression of bacterial growth rather than immediate cell death. targetmol.cnprobes-drugs.org This means the bacteria are kept in a stationary phase of growth. probes-drugs.org Studies on bacterial growth kinetics have demonstrated that exposure to doxycycline can significantly delay or inhibit the increase in bacterial population density. For instance, in cultures of Enterococcus faecium, the presence of certain antibiotics, including those that inhibit protein synthesis, resulted in a prolonged lag phase before any significant growth was observed. frontiersin.org However, it is noteworthy that under certain conditions, some bacteria can evolve resistance, potentially leading to a resumption of growth. biotechniques.com The effectiveness of doxycycline is often concentration-dependent, with higher concentrations leading to more pronounced inhibition of growth. frontiersin.org
Broad-Spectrum Efficacy across Microbial Pathogens
Doxycycline fosfatex exhibits a broad spectrum of activity, meaning it is effective against a wide variety of both Gram-positive and Gram-negative bacteria. targetmol.comfda.govvetsandclinics.com
Mechanisms of Action against Gram-Positive Bacterial Species
In Gram-positive bacteria, the electroneutral, lipophilic form of doxycycline allows it to traverse the cytoplasmic membrane to reach its intracellular ribosomal target. nih.gov Doxycycline has demonstrated efficacy against several Gram-positive pathogens. fda.gov
| Gram-Positive Bacteria Susceptible to Doxycycline |
| Bacillus anthracis |
| Listeria monocytogenes |
| Streptococcus pneumoniae |
| Staphylococcus aureus (including some MRSA strains) |
| Streptococcus pyogenes |
It is important to note that resistance has been observed in some strains of Streptococcus pyogenes and Enterococcus faecalis. wikipedia.org
Mechanisms of Action against Gram-Negative Bacterial Species
For Gram-negative bacteria, which possess an outer membrane, doxycycline is thought to utilize porin channels, such as OmpF and OmpC, to cross this initial barrier in its cationic complex form. nih.gov Following this, it crosses the inner cytoplasmic membrane in its lipophilic form to inhibit protein synthesis. nih.gov Doxycycline is effective against a range of Gram-negative bacteria. drugbank.comfda.gov
| Gram-Negative Bacteria Susceptible to Doxycycline |
| Acinetobacter species |
| Bartonella bacilliformis |
| Brucella species |
| Campylobacter fetus |
| Escherichia coli |
| Francisella tularensis |
| Haemophilus ducreyi |
| Haemophilus influenzae |
| Klebsiella granulomatis |
| Klebsiella species |
| Neisseria gonorrhoeae |
| Shigella species |
| Vibrio cholerae |
| Yersinia pestis |
While effective against many Gram-negative species, some, like Pseudomonas aeruginosa, often exhibit resistance. wikipedia.orgdroracle.ai
Activity against Atypical Bacteria (e.g., Chlamydiae, Mycoplasmas, Rickettsiae)
Doxycycline fosfatex is particularly effective against atypical bacteria, a group of pathogens that lack certain structural components, such as a conventional cell wall, rendering them intrinsically resistant to many other classes of antibiotics like beta-lactams. droracle.ai
Chlamydiae: These obligate intracellular bacteria are susceptible to doxycycline's inhibitory action on protein synthesis. Doxycycline penetrates the host cell and targets the chlamydial 30S ribosomal subunit, preventing the synthesis of proteins essential for the bacteria's replication and development within the host cell. medscape.comnih.gov Specifically, it binds to the 16S rRNA component of the 30S subunit. nih.gov This action is crucial in halting the progression of infections caused by species such as Chlamydia trachomatis. medscape.com
Mycoplasmas: A key characteristic of Mycoplasma species is the complete absence of a peptidoglycan cell wall. droracle.ai This makes them resistant to cell wall-active agents. Doxycycline provides an effective mechanism of action by targeting intracellular protein synthesis. droracle.aimedscape.com It binds to the 30S and potentially the 50S ribosomal subunits of Mycoplasma pneumoniae, a common cause of respiratory tract infections, thereby inhibiting its growth. medscape.comjapi.org
Rickettsiae: As obligate intracellular parasites, Rickettsia species also rely on host cells for replication. Doxycycline is a primary treatment for rickettsial infections. medscape.compaom.pl Its mechanism involves inhibiting protein synthesis by binding to the 30S ribosomal subunit of the bacteria, thereby arresting their growth. medscape.com
The following table summarizes the activity of doxycycline against these atypical bacteria:
| Target Organism | Key Feature | Doxycycline's Mechanism of Action | Reference |
| Chlamydiae | Obligate intracellular | Inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing tRNA association. | medscape.comnih.gov |
| Mycoplasmas | Lack of a cell wall | Inhibits protein synthesis by binding to the 30S and possibly 50S ribosomal subunits. | droracle.aimedscape.com |
| Rickettsiae | Obligate intracellular | Inhibits protein synthesis by binding to the 30S ribosomal subunit. | medscape.com |
Antiprotozoal Mechanisms (e.g., Plasmodium falciparum Apicoplast Targeting)
Beyond its antibacterial properties, doxycycline exhibits significant antiprotozoal activity, most notably against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. wikipedia.org This activity is centered on a unique organelle within the parasite known as the apicoplast.
The apicoplast is a non-photosynthetic plastid of prokaryotic origin, essential for the parasite's survival. nih.govnih.gov It houses crucial metabolic pathways, including the synthesis of isoprenoid precursors, which are vital for various cellular functions. plos.org Doxycycline's mechanism of action against P. falciparum is the specific inhibition of protein translation within this apicoplast. nih.govelifesciences.orgnih.gov
The apicoplast contains its own 70S ribosomes, which are prokaryotic-like and distinct from the eukaryotic 80S ribosomes in the parasite's cytoplasm. nih.gov Doxycycline selectively targets these 70S ribosomes, binding to the small subunit and blocking protein synthesis in a manner analogous to its antibacterial action. nih.govbiorxiv.org This disruption of apicoplast protein production leads to a "delayed death" phenomenon. The parasite completes the initial 48-hour intraerythrocytic life cycle, but the progeny are non-viable because they fail to properly inherit a functional apicoplast. nih.govnih.gov
Research has revealed that the concentration of doxycycline can influence the speed of its antimalarial effect. While lower, clinically relevant concentrations (1-3 µM) result in the characteristic delayed-death effect in the second replication cycle, higher concentrations (>5 µM) can induce a more rapid, first-cycle kill. nih.govelifesciences.orgnih.gov This faster action is also linked to the apicoplast, involving the blockage of its biogenesis in the first cycle. nih.govelifesciences.org The essential function of the apicoplast has been confirmed by studies showing that supplementation with isopentenyl pyrophosphate (IPP), a key product of the apicoplast's metabolic pathway, can rescue the parasite from the effects of doxycycline. nih.govplos.org
The distinct antiprotozoal mechanisms of doxycycline against P. falciparum are outlined in the table below:
| Doxycycline Concentration | Primary Mechanism | Effect on P. falciparum | Key Findings | Reference |
| 1-3 µM | Inhibition of protein synthesis in the apicoplast (70S ribosomes). | Delayed death in the second intraerythrocytic cycle; progeny are non-viable. | Classic "delayed death" phenotype. | nih.govelifesciences.orgnih.gov |
| >5-10 µM | Blocks apicoplast biogenesis. | First-cycle growth inhibition and parasite death. | Faster, apicoplast-specific killing mechanism. Can be rescued by IPP supplementation. | nih.govelifesciences.orgnih.gov |
| ≥20 µM | Potential off-target effects outside the apicoplast. | First-cycle, iron-independent killing mechanism. | Not rescuable by IPP, suggesting a different target. | nih.govbiorxiv.org |
Investigations into Non Antimicrobial Biological Activities of Doxycycline Fosfatex
Mechanisms of Metalloproteinase (MMP) Inhibition
The ability of doxycycline (B596269) to inhibit MMPs is one of its most well-characterized non-antimicrobial functions. viamedica.plnih.gov MMPs are a family of zinc-dependent endopeptidases crucial for the degradation and remodeling of the extracellular matrix (ECM). viamedica.plnih.gov Their dysregulation is implicated in various pathological conditions, including periodontal disease, arthritis, and cancer. nih.govnih.gov
Direct Binding and Chelation Effects on MMPs
Doxycycline directly inhibits the activity of MMPs through the chelation of metal ions essential for their catalytic function. viamedica.plresearchgate.net The active site of an MMP molecule contains a catalytic zinc ion (Zn²⁺), and doxycycline can bind to this ion, thereby inactivating the enzyme. viamedica.plresearchgate.net This inhibition is noncompetitive and reversible. stemcell.com Studies have demonstrated that concentrations of doxycycline achievable through oral administration are sufficient to significantly inhibit the activity of collagenases like MMP-8 and MMP-13. stemcell.com This direct inhibitory action prevents the breakdown of ECM components such as collagen. nih.govresearchgate.net
Regulation of MMP Gene Expression and Activation
Beyond direct inhibition, doxycycline also modulates the expression and activation of MMPs at the cellular level. Research has shown that doxycycline can down-regulate the expression of several MMPs, including MMP-2, MMP-8, and MMP-9. viamedica.plnih.govnih.govnih.gov For instance, in studies involving human aortic smooth muscle cells, doxycycline was found to decrease the stability of MMP-2 mRNA, leading to reduced production of the enzyme. nih.gov
Furthermore, doxycycline can interfere with the signaling pathways that control MMP gene expression. One such pathway is the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation and MMP expression. viamedica.pl Doxycycline has been observed to inhibit the phosphorylation and nuclear translocation of NF-κB, leading to decreased expression of MMP-9. viamedica.pl It also affects the activation of latent MMPs (pro-MMPs) into their active forms, adding another layer to its regulatory effects. researchgate.netnih.gov
Impact on Extracellular Matrix Remodeling Processes
By inhibiting MMP activity and expression, doxycycline significantly impacts the remodeling of the extracellular matrix. nih.govnih.gov This is particularly relevant in conditions characterized by excessive ECM degradation. For example, in arterial walls, doxycycline has been shown to reduce the activity of MMP-2 and MMP-9, which are involved in the vascular remodeling that occurs after injury. nih.gov This leads to a reduction in the migration of smooth muscle cells and the formation of intimal lesions. nih.gov
In fibroblastic disorders, where aberrant ECM remodeling is a key feature, doxycycline can help restore proper ECM organization. mdpi.comresearchgate.net It has been shown to rescue the organization of fibronectin and collagen in the ECM of fibroblasts from patients with hypermobile Ehlers-Danlos Syndrome. mdpi.com This effect is attributed to its ability to inhibit MMPs and attenuate the differentiation of fibroblasts into myofibroblasts, which are major producers of ECM components. mdpi.comresearchgate.net
Table 1: Effects of Doxycycline on Matrix Metalloproteinases (MMPs)
| Mechanism | Specific Action | Affected MMPs | References |
|---|---|---|---|
| Direct Inhibition | Chelation of catalytic Zn²⁺ ions in the active site. | MMP-8, MMP-13, general MMPs | viamedica.plresearchgate.netstemcell.com |
| Gene Expression Regulation | Down-regulation of mRNA expression; decreased mRNA stability. | MMP-1, MMP-2, MMP-8, MMP-9, MMP-13 | viamedica.plnih.govnih.govahajournals.org |
| Activation Inhibition | Prevents the conversion of latent pro-MMPs to their active forms. | MMP-2, MMP-9 | researchgate.netnih.gov |
| Pathway Modulation | Inhibition of NF-κB signaling pathway. | MMP-9 | viamedica.pl |
Anti-Inflammatory and Immunomodulatory Pathways
Doxycycline fosfatex demonstrates significant anti-inflammatory and immunomodulatory effects that are distinct from its antimicrobial action. mdpi.com These properties are mediated through its influence on the production of inflammatory signaling molecules and the function of immune cells.
Modulation of Cytokine and Chemokine Production
Doxycycline has been shown to modulate the production of various cytokines and chemokines, key mediators of the inflammatory response. It can significantly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha (IL-1α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net For example, in human monocytic cells challenged with a periodontal pathogen, low-dose doxycycline caused an early and significant inhibition of these pro-inflammatory cytokines. nih.gov
Conversely, doxycycline can also up-regulate the production of the anti-inflammatory cytokine IL-10. nih.gov In some cellular contexts, such as in mouse thymic epithelial cells, doxycycline has been found to increase the expression of IL-6 and granulocyte-macrophage colony-stimulating factor (GM-CSF) through the MAPK/ERK and NF-κB pathways. nih.gov This suggests that the modulatory effects of doxycycline on cytokine production can be cell-type and context-specific. Doxycycline also affects chemokines, which are responsible for recruiting immune cells to sites of inflammation. It has been shown to inhibit the expression of IL-8, a potent neutrophil chemoattractant. researchgate.netswjpcc.com
Effects on Immune Cell Function and Migration
The immunomodulatory effects of doxycycline extend to its influence on the behavior of immune cells. A notable effect is the inhibition of neutrophil migration. nih.govdntb.gov.ua Neutrophils are among the first immune cells to arrive at a site of inflammation, and their excessive accumulation can contribute to tissue damage. frontiersin.org Studies have shown that doxycycline can significantly decrease the influx of neutrophils into inflamed tissues, such as the lungs in response to bacterial endotoxins. nih.govdntb.gov.ua
Table 2: Anti-Inflammatory and Immunomodulatory Effects of Doxycycline
| Pathway | Specific Effect | Mediators/Cells Affected | References |
|---|---|---|---|
| Cytokine Modulation | Inhibition of pro-inflammatory cytokine production. | TNF-α, IL-1α, IL-1β, IL-6 | nih.govresearchgate.netresearchgate.net |
| Up-regulation of anti-inflammatory cytokine production. | IL-10 | nih.gov | |
| Chemokine Modulation | Inhibition of chemokine production. | IL-8 | researchgate.netswjpcc.com |
| Immune Cell Function | Inhibition of immune cell migration. | Neutrophils | nih.govdntb.gov.ua |
| Scavenging of reactive oxygen species. | Neutrophils | researchgate.net |
Antineoplastic and Antiproliferative Research
The anticancer potential of doxycycline has been a subject of intense research. Studies have demonstrated its ability to impede cancer cell growth and progression through various mechanisms, including the induction of cell cycle arrest and apoptosis, as well as the inhibition of tumor growth, metastasis, angiogenesis, and modulation of the tumor microenvironment.
In vitro studies have provided substantial evidence of doxycycline's direct effects on cancer cells. The compound has been shown to induce cell cycle arrest and trigger apoptosis in a variety of cancer cell lines.
In human pancreatic cancer cells (PANC-1), doxycycline treatment at concentrations above 20 μg/ml led to G1-S phase cell cycle arrest and DNA fragmentation, indicative of apoptosis. iiarjournals.orgnih.gov This was accompanied by the activation of pro-apoptotic genes such as p53, p21, and those related to the Fas/FasL cascade, alongside the downregulation of anti-apoptotic genes like Bcl-xL and Mcl-1. iiarjournals.orgnih.gov Similarly, in breast cancer cell lines MCF7 and MDA-MB-468, doxycycline induced both early and late-stage apoptosis. nih.gov The half-maximal inhibitory concentrations (IC50) for these cell lines were determined to be 11.39 μM and 7.13 μM, respectively. nih.gov
Lung cancer cells have also demonstrated sensitivity to doxycycline. In NCI-H446 and A549 lung cancer cell lines, doxycycline induced G0/G1 phase cell cycle arrest and inhibited proliferation with IC50 values of 1.7043 ± 0.1241 μM and 1.0638 ± 0.1203 μM, respectively. researchgate.netnih.gov Furthermore, a study on 21 different cancer cell lines revealed that for most, the IC50 of doxycycline was less than 5 µM, indicating high sensitivity. sciedu.ca In epithelial ovarian cancer cells (SKOV3 and SKOV3/DDP), doxycycline decreased cell viability in a dose-dependent manner, with the cisplatin-resistant SKOV3/DDP cells being more sensitive. plos.org Doxycycline at 20 µg/ml induced a 13-fold increase in apoptosis in SKOV3/DDP cells. plos.org Malignant T-cells also undergo apoptosis in a dose-dependent manner when treated with doxycycline, which inhibits NF-κB activation. oncotarget.comoncotarget.com
Table 1: In Vitro Effects of Doxycycline on Various Cancer Cell Lines
| Cancer Type | Cell Line | Effect | Concentration/IC50 | Reference |
|---|---|---|---|---|
| Pancreatic Cancer | PANC-1 | G1-S cell cycle arrest, Apoptosis | > 20 μg/ml | iiarjournals.orgnih.gov |
| Breast Cancer | MCF7 | Apoptosis | IC50: 11.39 μM | nih.gov |
| Breast Cancer | MDA-MB-468 | Apoptosis | IC50: 7.13 μM | nih.gov |
| Lung Cancer | NCI-H446 | G0/G1 cell cycle arrest | IC50: 1.7043 ± 0.1241 μM | researchgate.netnih.gov |
| Lung Cancer | A549 | G0/G1 cell cycle arrest | IC50: 1.0638 ± 0.1203 μM | researchgate.netnih.gov |
| Ovarian Cancer | SKOV3 | Decreased cell viability | IC50: 16.33 µg/ml | plos.org |
| Ovarian Cancer (Cisplatin-resistant) | SKOV3/DDP | Apoptosis, Decreased cell viability | IC50: 8.53 µg/ml | plos.org |
The antitumor effects of doxycycline observed in vitro have been corroborated in several preclinical animal models. In a mouse xenograft model of human pancreatic cancer, doxycycline treatment suppressed tumor growth by 80%. iiarjournals.orgnih.gov Similarly, in a bone metastasis model using human breast cancer cells (MDA-MB-231), doxycycline treatment resulted in a 70% reduction in total tumor burden. aacrjournals.orgresearchgate.net
Studies on lung cancer have also shown promising results. Doxycycline suppressed tumor growth from NCI-H446 and A549 lung cancer cell xenografts and prolonged survival in a Lewis lung carcinoma model. scienceopen.com It has been noted to inhibit the progression of metastases in early-stage osteosarcoma. nih.gov In models of multidrug-resistant intrahepatic cholangiocarcinoma, the combination of doxycycline and gemcitabine (B846) led to significant decreases in tumor volume and weight. nih.gov Furthermore, doxycycline has been shown to inhibit peritoneal tumor xenografts and decrease malignant ascites in an ovarian cancer model. plos.org However, one study using a 4T1 murine mammary tumor model did not find a statistically significant effect of doxycycline on tumor growth or metastasis. liberty.edu
Table 2: Effects of Doxycycline in Preclinical In Vivo Tumor Models
| Cancer Type | Model | Effect | Quantitative Finding | Reference |
|---|---|---|---|---|
| Pancreatic Cancer | Mouse xenograft (PANC-1 cells) | Tumor growth suppression | 80% reduction | iiarjournals.orgnih.gov |
| Breast Cancer | Mouse bone metastasis model (MDA-MB-231 cells) | Reduced tumor burden | 70% reduction | aacrjournals.orgresearchgate.net |
| Lung Cancer | Mouse xenograft (NCI-H446 and A549 cells) | Tumor growth suppression | Significant | scienceopen.com |
| Intrahepatic Cholangiocarcinoma (Multidrug-resistant) | Mouse xenograft | Reduced tumor volume and weight (in combination with gemcitabine) | Marked decrease | nih.gov |
| Ovarian Cancer | Mouse peritoneal xenograft | Inhibited tumor growth and malignant ascites | Significant | plos.org |
Doxycycline exerts significant influence on the tumor microenvironment, particularly on angiogenesis and immune cell populations. It has been shown to inhibit angiogenesis through both matrix metalloproteinase (MMP)-dependent and independent mechanisms. nih.govresearchgate.net One proposed mechanism for its anti-angiogenic effect is the modulation of the VEGF/PEDF balance. nih.gov Doxycycline has been found to inhibit VEGF-induced tube formation in endothelial cells and decrease corneal neovascularization induced by VEGF in vivo. nih.govnih.gov
Other Pharmacological Activities and Enzyme Inhibition Profiles
Beyond its direct antineoplastic effects, doxycycline exhibits other pharmacological activities that may contribute to its anticancer potential. A well-documented activity is its ability to inhibit matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix, a process crucial for tumor invasion and metastasis. viamedica.pl
Doxycycline has been shown to inhibit the activity of several MMPs, including MMP-2, MMP-8, MMP-9, and MMP-13. nih.govresearchgate.netnih.gov The inhibition of MMP-13 and MMP-8 by doxycycline occurs at concentrations achievable in serum after oral administration. nih.gov The mechanism of inhibition is thought to involve the chelation of the catalytic zinc ion in the active site of the MMP molecule. viamedica.pl In studies with prostate cancer cells, doxycycline inhibited LPS-induced expression and activity of MMP-9. viamedica.pl In TSC2-null mouse embryonic fibroblasts and lymphangioleiomyomatosis cells, doxycycline decreased the secretion of MMP-2. nih.gov
In addition to MMPs, doxycycline has been shown to inhibit other enzymes. It can inhibit nitric oxide synthase, an enzyme that produces the inflammatory signaling molecule nitric oxide. drugbank.com There is also some in vitro evidence suggesting that doxycycline might be an inhibitor of CYP3A4, although its clinical significance in drug-drug interactions is not well-established. drugsporphyria.net An in silico analysis has also suggested that doxycycline may have inhibitory effects on PARP1. polimi.it
Table 3: Enzyme Inhibition Profile of Doxycycline
| Enzyme/Enzyme Family | Specific Enzymes Inhibited | Observed Effect | Reference |
|---|---|---|---|
| Matrix Metalloproteinases (MMPs) | MMP-2, MMP-8, MMP-9, MMP-13 | Inhibition of activity and/or expression | viamedica.plnih.govresearchgate.netnih.gov |
| Nitric Oxide Synthase | - | Inhibition | drugbank.com |
| Cytochrome P450 | CYP3A4 (in vitro) | Potential inhibition | drugsporphyria.net |
| Poly (ADP-ribose) polymerase | PARP1 (in silico) | Potential inhibition | polimi.it |
Mechanistic Insights into Antimicrobial Resistance to Doxycycline Fosfatex
Acquired Resistance Mechanisms to Tetracyclines
The development of resistance to tetracyclines is a significant clinical concern, largely mediated by the acquisition of specific resistance genes. These genes are often located on mobile genetic elements like plasmids and transposons, facilitating their spread among different bacterial species.
Efflux pumps are a primary mechanism of resistance, actively transporting tetracyclines out of the bacterial cell, thereby reducing the intracellular concentration of the drug below the therapeutic threshold. These transmembrane proteins are found in both Gram-positive and Gram-negative bacteria.
The majority of tetracycline-specific efflux pumps belong to the Major Facilitator Superfamily (MFS). These pumps function as drug/proton antiporters, utilizing the proton motive force to expel tetracycline (B611298) molecules from the cell. In Gram-negative bacteria, well-studied examples include the Tet(A) and Tet(B) pumps. While many efflux pumps are effective against first-generation tetracyclines, some, like Tet(A), are less effective against doxycycline (B596269) and minocycline (B592863). Conversely, Tet(B) can efflux both tetracycline and minocycline. In Gram-positive bacteria, such as Staphylococcus aureus, efflux pumps like Tet(K) and Tet(L) are more prevalent. Tet(K) confers resistance to tetracycline and doxycycline but not minocycline.
Multidrug resistance (MDR) efflux pumps, such as the AcrAB-TolC system in Escherichia coli, can also contribute to intrinsic and acquired tetracycline resistance by extruding a wide range of antimicrobial agents.
Table 1: Examples of Tetracycline Efflux Pumps and Their Substrates
Ribosomal protection proteins (RPPs) represent another major mechanism of tetracycline resistance. These soluble, cytoplasmic proteins structurally mimic elongation factors (EF-G and EF-Tu) and bind to the ribosome. This binding induces a conformational change in the ribosome that dislodges the tetracycline molecule from its binding site, allowing protein synthesis to resume.
The most extensively studied RPPs are Tet(M) and Tet(O). Tet(M) was first identified in Streptococcus species, while Tet(O) was initially found in Campylobacter jejuni. Both are now widely distributed across many bacterial species due to their association with mobile genetic elements. These proteins possess ribosome-dependent GTPase activity, hydrolyzing GTP to provide the energy for the conformational changes that release the antibiotic. There are at least ten classes of RPPs, including Tet(M), Tet(O), Tet(Q), Tet(S), and Tet(W). This mechanism confers resistance to a broad range of tetracyclines, including doxycycline.
Table 2: Major Classes of Ribosomal Protection Proteins (RPPs)
A third, and increasingly concerning, mechanism of resistance is the enzymatic inactivation of tetracyclines. This process involves the chemical modification of the antibiotic molecule, rendering it incapable of binding to the ribosome.
The best-characterized enzymes are the tetracycline destructases, a family of flavin-dependent monooxygenases. The flagship of this group is Tet(X), an enzyme that hydroxylates the tetracycline molecule at the 11a position. This modification leads to the instability and subsequent breakdown of the antibiotic.
Originally discovered in the anaerobic commensal Bacteroides fragilis, Tet(X) and its variants have now been identified in a range of pathogenic bacteria. A critical feature of Tet(X) is its ability to inactivate all generations of tetracyclines, including the newer glycylcyclines like tigecycline, which are designed to evade efflux pumps and ribosomal protection. The genes encoding these enzymes, such as tet(X), have been found on mobile genetic elements, raising concerns about their potential for rapid dissemination.
Cross-Resistance Patterns within the Tetracycline Class and Other Antibiotics
Cross-resistance, where resistance to one antibiotic confers resistance to others, is a common phenomenon with tetracyclines. Within the tetracycline class, there is general cross-resistance, although some variations exist. For instance, second-generation tetracyclines like doxycycline and minocycline may still be effective against some bacteria resistant to first-generation tetracyclines due to their different chemical structures and interactions with efflux pumps. However, resistance mechanisms like ribosomal protection conferred by tet(M) and enzymatic inactivation by tet(X) typically result in resistance to most, if not all, tetracyclines.
Of greater clinical concern is the co-selection of resistance to other antibiotic classes. The genes conferring tetracycline resistance are often located on the same mobile genetic elements (plasmids, transposons, and integrons) as genes for resistance to other drug classes. This co-localization means that the use of tetracyclines can select for bacteria that are resistant to multiple, unrelated antibiotics. For example, tetracycline resistance genes are frequently found alongside genes conferring resistance to:
β-lactams
Macrolides
Aminoglycosides
Fluoroquinolones
Sulfonamides
Studies have shown that in Neisseria gonorrhoeae, tetracycline resistance is strongly associated with resistance to other antimicrobials. Similarly, in Staphylococcus aureus, tetracycline non-susceptibility has been linked to co-resistance to trimethoprim-sulfamethoxazole and clindamycin. This phenomenon of co-resistance significantly complicates treatment options and highlights how the use of one antibiotic can inadvertently drive the emergence of multidrug-resistant strains.
Dynamics of Resistance Development within Microbial Populations
The development of antibiotic resistance within a microbial population is a dynamic process driven by selective pressure and genetic variation. When a population of bacteria is exposed to an antibiotic like doxycycline, susceptible bacteria are killed or inhibited, while those with pre-existing resistance mechanisms or those that acquire resistance through mutation or horizontal gene transfer can survive and multiply.
The evolution of resistance can occur through a stepwise accumulation of genetic changes. For instance, studies on E. coli have shown that resistance to doxycycline can increase smoothly over time through diverse combinations of mutations in genes related to transport, transcription, and translation. This gradual evolution can be contrasted with resistance to other antibiotics, which may arise from a single point mutation.
The dynamics of resistance development are also influenced by the concentration of the antibiotic. Continuous exposure to sub-inhibitory concentrations of antibiotics, which can occur in various environmental settings, can promote the selection and enrichment of resistant bacteria. Furthermore, the evolution of resistance to one drug can be influenced by the presence of another. In some cases, combination therapies can slow the evolution of resistance, while in others, they may unexpectedly accelerate it through complex evolutionary pathways.
Microbiome-Associated Resistome Dynamics and Horizontal Gene Transfer
The human microbiome, particularly in the gut and oral cavity, serves as a vast reservoir of antibiotic resistance genes (ARGs), collectively known as the resistome. This resistome includes genes conferring resistance to tetracyclines, which are among the most prevalent ARGs found in the human gut. The infant gut microbiome, in particular, has been shown to have a high burden of ARGs, often acquired from the mother or the environment.
A key driver of resistome dynamics is horizontal gene transfer (HGT), the movement of genetic material between different bacteria. HGT allows for the rapid dissemination of resistance genes, even between distantly related bacterial species. The primary mechanisms of HGT are:
Conjugation: Transfer of plasmids and conjugative transposons through direct cell-to-cell contact.
Transformation: Uptake of free DNA from the environment.
Transduction: Transfer of DNA by bacteriophages (viruses that infect bacteria).
Tetracycline resistance genes are frequently located on mobile genetic elements (MGEs) such as plasmids and transposons (e.g., Tn10, Tn1721), which are readily transferred via HGT. For instance, the tet(M) gene is often carried on broad-host-range conjugative transposons like Tn916, allowing it to spread among a wide variety of Gram-positive and Gram-negative bacteria. The co-localization of multiple ARGs on a single MGE further accelerates the development of multidrug resistance.
The use of antibiotics like doxycycline exerts a strong selective pressure on the microbiome, leading to an increase in the abundance of resistant bacteria and their associated ARGs. This can disrupt the balance of the microbial community and increase the risk of pathogens acquiring resistance from commensal bacteria, which act as a reservoir for these genes.
Table 3: Mobile Genetic Elements Associated with Tetracycline Resistance
| Mobile Genetic Element | Associated tet Gene(s) | Transfer Mechanism | Reference |
| Tn10 | tet(B) | Transposition | |
| Tn1721 | tet(A) | Transposition | |
| Tn916/Tn1545 | tet(M) | Conjugative Transposition | |
| IncR plasmids | tet(M) | Conjugation | |
| Tn5393 | tet(Y) | Transposition |
Note: This section is for informational purposes only and does not constitute medical advice. The information provided is based on available research as of the time of writing.
Quantification of Tetracycline Resistance Gene Abundance in Microbiota
The presence and quantity of specific tetracycline resistance genes within a microbial community can be a key indicator of the potential for resistance to doxycycline fosfatex. High-throughput quantitative PCR (HT-qPCR) is a powerful tool for detecting and quantifying these genes in various environments, including the gut microbiota and agricultural soils. frontiersin.orgnih.gov Studies have shown that the application of manure from animals treated with doxycycline can lead to an increase in the abundance of certain tetracycline resistance genes in the soil. frontiersin.org
Several tetracycline resistance genes are frequently detected in environments with selective pressure from tetracyclines. The abundance of these genes is often measured relative to the 16S rRNA gene, which provides a measure of the total bacterial population. For instance, in one study investigating the impact of manure from doxycycline-treated pigs, the tetracycline resistance genes with the highest proportion were tet(M), tet(T), tetA(P), and tet(Q). frontiersin.org Another study using an in vitro model of a pig's cecum quantified the abundance of tet(Q), tet(O), tet(M), tet(W), and tet(B) in response to doxycycline exposure. re-place.be
The following table summarizes findings on the relative abundance of various tetracycline resistance genes in the presence of doxycycline, as identified in different research contexts.
| Tetracycline Resistance Gene | Observed Relative Abundance/Enrichment | Study Context | Reference |
|---|---|---|---|
| tet(X) | Increased abundance in soil amended with manure from doxycycline-treated pigs. | Agricultural Soil | frontiersin.org |
| tet(M) | High relative abundance in manure; high abundance detected in pig cecum model. | Manure / Pig Cecum Model | frontiersin.orgre-place.be |
| tet(W) | Increased abundance in soil amended with manure from doxycycline-treated pigs; high abundance in pig cecum model. | Agricultural Soil / Pig Cecum Model | frontiersin.orgre-place.be |
| tet(Q) | High relative abundance in manure; high abundance in pig cecum model. | Manure / Pig Cecum Model | frontiersin.orgre-place.be |
| tet(O) | High abundance detected in pig cecum model. | Pig Cecum Model | re-place.be |
| tet(B) | High abundance detected in pig cecum model. | Pig Cecum Model | re-place.be |
Transcriptional Analysis of Resistance Gene Expression
The mere presence of a resistance gene does not always equate to active resistance. The expression of these genes must be induced, often in the presence of the antibiotic itself. Transcriptional analysis, particularly through metatranscriptomics, reveals how the expression of resistance genes changes in response to antibiotic exposure. frontiersin.org Doxycycline can act as an inducer for the transcription of specific resistance genes. mdpi.comwikipedia.org
One of the well-characterized regulatory systems is the TetR repressor system found in Gram-negative bacteria. oup.comnih.gov In the absence of tetracycline, the TetR protein binds to operator sequences in the DNA, preventing the transcription of the resistance gene (often an efflux pump like tetA) and its own repressor gene. nih.gov When doxycycline enters the cell, it binds to TetR, causing a conformational change that releases the repressor from the DNA, thereby allowing the transcription of the resistance gene to proceed. mdpi.comnih.gov
Studies have demonstrated this inductive effect. For example, exposure to doxycycline has been shown to increase the transcript abundance of tetracycline resistance genes such as tet32, tet44, and tetW, all of which provide resistance through ribosomal protection. frontiersin.org Another study reported that environmentally relevant concentrations of tetracycline significantly increased the transcription of the efflux pump gene tetA and its regulator tetR(A). mdpi.com
The following table provides examples of tetracycline resistance genes and their observed transcriptional response to doxycycline.
| Gene | Function | Transcriptional Response to Doxycycline | Reference |
|---|---|---|---|
| tetA | Efflux Pump | Increased expression in the presence of doxycycline. | mdpi.com |
| tetR(A) | Transcriptional Repressor | Increased expression in the presence of doxycycline. | mdpi.com |
| tetW | Ribosomal Protection | Increased transcript abundance in the murine gut microbiota following doxycycline treatment. | frontiersin.org |
| tet32 | Ribosomal Protection | Increased transcript abundance in the murine gut microbiota following doxycycline treatment. | frontiersin.org |
| tet44 | Ribosomal Protection | Increased transcript abundance in the murine gut microbiota following doxycycline treatment. | frontiersin.org |
Molecular Mechanisms of Resistance Gene Dissemination
The spread of resistance to doxycycline fosfatex is greatly facilitated by the ability of bacteria to exchange genetic material through a process known as horizontal gene transfer (HGT). nih.govnih.gov The genes conferring resistance to tetracyclines are frequently located on mobile genetic elements (MGEs), such as plasmids and transposons. oup.comnih.gov These elements can be transferred between different bacteria, including between non-pathogenic and pathogenic species, and even across different genera. oup.comnih.gov
The primary mechanisms of HGT responsible for the dissemination of tetracycline resistance genes are:
Conjugation: This process involves the direct transfer of genetic material, typically a plasmid, from a donor to a recipient bacterium through cell-to-cell contact. Plasmids carrying tetracycline resistance genes, such as tet(M), are a common vehicle for the spread of resistance. nih.gov Studies have shown that even low, environmentally relevant concentrations of tetracyclines can promote the conjugative transfer of plasmids carrying multiple antibiotic resistance genes. mdpi.com This process is influenced by various factors, including the induction of transfer-related genes (tra) and an increase in cell membrane permeability caused by the antibiotic. mdpi.com
Transformation: Bacteria can take up naked DNA from their environment, which may originate from lysed bacterial cells. If this DNA contains a tetracycline resistance gene, the recipient cell can integrate it into its own genome or a plasmid, thereby acquiring resistance. While less efficient than conjugation in many environments, transformation plays a role in the dissemination of resistance determinants.
Transduction: This mechanism involves the transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). During the phage replication cycle, a piece of the host bacterium's DNA, potentially containing a tetracycline resistance gene, can be mistakenly packaged into a new phage particle. This phage can then infect a new bacterium, injecting the resistance gene along with its own genetic material.
The presence of tetracycline resistance genes on these mobile elements allows for their rapid and widespread dissemination throughout diverse bacterial populations and environments, from clinical settings to agricultural ecosystems. oup.comfrontiersin.org
Advanced Methodological Approaches in Doxycycline Fosfatex Research
Biophysical and Spectroscopic Characterization Techniques for Compound Interactions
Biophysical and spectroscopic methods are essential for understanding how Doxycycline (B596269) fosfatex interacts with biological molecules and its environment. Techniques such as UV-visible absorption and emission spectroscopy, particularly with femtosecond time resolution, have been employed to study doxycycline's interactions within micellar systems, which can serve as models for biological membranes. nih.govacs.org
These studies reveal that the compound's localization and interaction are pH-dependent. nih.govacs.org In its zwitterionic form (at pH 5.0), doxycycline becomes entrapped within micelles, significantly altering its spectroscopic properties. nih.govacs.org Conversely, in its monoanionic form (at pH 8.7), it preferentially interacts with the positively charged surfactant heads at the micelle's surface. nih.govacs.org Furthermore, fluorescence quenching methods have been used to determine the binding constants and mechanisms of interaction between doxycycline and proteins like human serum albumin, indicating a strong, static binding process. ingentaconnect.com Raman spectroscopy has also been utilized to investigate potential drug-drug interactions in solid form. asianjournalofphysics.com
The following table summarizes key findings from spectroscopic analyses of doxycycline.
| Technique | Sample/System | Key Findings |
| Femtosecond Time-Resolved Spectroscopy | Doxycycline in cationic micelles | pH controls the inclusion into the micelle; entrapped drug can be pulled out by Mg2+ ions. nih.govacs.org |
| Fluorescence Quenching Spectroscopy | Doxycycline and Human Serum Albumin (HSA) | Strong, static quenching mechanism with one binding site; interaction is driven by hydrogen bonding and van der Waals forces. ingentaconnect.com |
| Raman Spectroscopy | Doxycycline hyclate and Rombendazole | Spectral changes suggest a direct molecular interaction between the two drugs in a solid mixture. asianjournalofphysics.com |
| UV-Visible Spectrophotometry | Doxycycline and Schiff base | Formation of an ion-pair complex allows for quantitative determination, with maximum absorption at 446 nm. researchgate.net |
Structural Biology Approaches (e.g., X-ray Crystallography, NMR Spectroscopy) for Target-Ligand Complex Resolution
Structural biology techniques provide atomic-level insights into how Doxycycline fosfatex binds to its targets. While specific X-ray crystallography data for Doxycycline fosfatex is not prevalent, the mechanism of its active moiety, doxycycline, is well-studied. Doxycycline functions by binding to the 30S ribosomal subunit in bacteria, an interaction that has been resolved for tetracyclines, inhibiting protein synthesis. targetmol.complos.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used in this context. 1D 1H NMR spectroscopy has been used to probe the binding features of doxycycline. researchgate.net For instance, NMR studies have investigated the interaction between doxycycline and α-synuclein, a protein implicated in neurodegenerative diseases. These experiments showed no significant interaction with the monomeric form of the protein but did indicate binding to higher-order amyloidogenic structures. researchgate.net NMR is also a primary technique for the structural characterization and identification of doxycycline and its related substances. mdpi.comchemicalbook.com
Key applications of structural biology in doxycycline research are highlighted below.
| Technique | Target/System | Key Findings |
| X-ray Crystallography | Bacterial 30S Ribosome | Tetracyclines bind to the 30S subunit, sterically hindering the binding of aminoacyl-tRNA and inhibiting protein synthesis. targetmol.com |
| NMR Spectroscopy | Doxycycline and α-synuclein | Doxycycline does not bind to monomeric α-synuclein but interacts with its aggregated amyloidogenic forms. researchgate.net |
| NMR Spectroscopy | Doxycycline Characterization | Used to identify and confirm the chemical structure of doxycycline isomers and related compounds. mdpi.comhmdb.ca |
Proteomic Profiling for Identification of Cellular Targets and Response Pathways
Proteomics allows for the large-scale study of proteins and helps identify the cellular targets of Doxycycline fosfatex and the pathways it affects. Chemical proteomics approaches have successfully identified specific molecular targets. For example, Protease-activated receptor 1 (PAR1) was identified as a direct target of doxycycline in cancer cells. nih.gov Unbiased, label-free quantitative proteomics has been used to analyze changes in the proteome of cancer cells after doxycycline treatment. oncotarget.com These studies revealed that doxycycline treatment can down-regulate key proteins involved in mitochondrial metabolism, the DNA damage response, and protein synthesis. oncotarget.comnih.gov
In microbiology, proteomic analyses have been performed on bacteria like Coxiella burnetii under doxycycline-induced stress. plos.org Techniques such as 2D-DIGE and iTRAQ have been used to compare protein expression in Plasmodium falciparum with and without doxycycline treatment, identifying deregulation of proteins involved in redox homeostasis, protein synthesis, and energy metabolism. nih.gov
Below is a table summarizing findings from proteomic studies.
| Technique | Organism/Cell Line | Key Findings |
| Chemical Proteomics | Cancer Cells | Identified Protease-activated receptor 1 (PAR1) as a specific target. nih.gov |
| Label-Free Quantitative Proteomics | MCF7 Breast Cancer Cells | Doxycycline treatment reduced expression of proteins associated with mitochondrial metabolism and the DNA damage response, including DNA-PK. oncotarget.comnih.gov |
| 2D-DIGE and iTRAQ | Plasmodium falciparum | Doxycycline deregulated 32 (2D-DIGE) and 40 (iTRAQ) proteins involved in critical metabolic pathways. nih.gov |
| COFRADIC Proteomics | Coxiella burnetii | Identified 5 up-regulated and 19 down-regulated proteins under doxycycline stress, demonstrating proteome plasticity. plos.org |
| Tandem Mass Tag (TMT) Mass Spectrometry | HT1080 Fibrosarcoma Cells | Profiled proteome changes during mesenchymal-amoeboid transition induced by a doxycycline-inducible system. nih.govresearchgate.net |
Transcriptomic Analysis for Gene Expression Modulation Studies
Transcriptomic analysis, primarily through RNA sequencing (RNA-Seq), reveals how Doxycycline fosfatex modulates gene expression. Such studies have been conducted on various cell types to understand the compound's molecular effects. For instance, in renal epithelial cells, doxycycline was found to significantly alter the transcriptome, affecting thousands of transcripts and down-regulating pathways associated with cell proliferation and differentiation, such as ERK and Notch signaling. nih.gov
In the context of cancer research, transcriptomic profiling of pterygium cells treated with doxycycline showed dose-dependent modification of 332 genes. plos.org The most affected pathways included mitochondrial genes, endoplasmic reticulum stress response, and extracellular matrix components. plos.org Interestingly, studies have also highlighted racial disparities in response to doxycycline, with transcriptomic analysis of pterygium cells from Caucasian and Hispanic patients revealing different gene expression profiles both before and after treatment. arvojournals.orgarvojournals.org Doxycycline is also a key component of inducible gene expression systems (Tet-On/Tet-Off), where its presence or absence controls the transcription of a target gene, a widely used tool in molecular biology. nih.govpnas.org
Key findings from transcriptomic analyses are summarized below.
| Technique | Organism/Cell Line | Key Findings |
| RNA Sequencing | mIMCD3 Renal Epithelial Cells | Altered the abundance of 1,549 transcripts at 3 days and 2,643 at 6 days; decreased expression of proliferation-related signaling pathways. nih.gov |
| Massive Transcriptome Sequencing | Human Pterygium Cells | Modified the expression of 332 genes in a dose-dependent manner, affecting mitochondrial, ER stress, and ECM pathways. plos.org |
| Transcriptomic Profiling | Pterygium Cells (Caucasian vs. Hispanic) | Revealed baseline and post-treatment differences in gene expression, explaining varied clinical responses. arvojournals.orgarvojournals.org |
| RNA Sequencing | Yersinia pseudotuberculosis | Doxycycline treatment modulated the expression of genes involved in cell permeability. plos.org |
| Doxycycline-Inducible Systems | Transgenic Mice | Allows for tight, quantitative, and tissue-specific control of transgene expression. pnas.org |
Metagenomic Sequencing for Microbiome Compositional and Functional Analysis
In contrast, other studies using in vitro models of the human colon reported that doxycycline exposure led to significant reductions in microbial diversity and caused declines in beneficial bacteria like Lactobacillaceae and Bacteroidaceae. frontiersin.org Studies on military personnel on long-term doxycycline for malaria prophylaxis also noted changes, including an expansion in Bacteroides and a reduction in Bifidobacterium and Lactobacillus. mdpi.comnih.gov
The table below presents a summary of metagenomic research findings.
| Study Design | Analysis Method | Key Findings |
| Clinical Trial (Doxy-PEP) | Metagenomic DNA-seq and RNA-seq | No significant impact on overall gut microbiome diversity, but increased proportion and expression of tetracycline (B611298) resistance genes. ucsf.edunews-medical.netnih.gov |
| In Vitro Human Colon Model | Microbiota Abundance & Diversity Analysis | Caused a ~7% decline in Lactobacillaceae and Bacteroidaceae abundances and a large expansion of Enterobacteriaceae. frontiersin.org |
| Prospective Study (Military Personnel) | 16S rRNA Sequencing | Led to an expansion of Bacteroides and a reduction in Bifidobacterium and Lactobacillus. mdpi.comnih.gov |
In Vitro Cellular Models for Mechanistic Studies and Target Validation
In vitro cellular models are fundamental for dissecting the molecular mechanisms of Doxycycline fosfatex and validating its cellular targets. A wide range of cell lines are used to study its effects on processes like cell viability, apoptosis, and cell cycle progression. For example, in multidrug-resistant intrahepatic cholangiocarcinoma (iCCA) cell lines, doxycycline was shown to significantly reduce cell viability, induce apoptosis, and diminish the cancer stem cell population. mdpi.comnih.gov
Doxycycline is also the inducing agent in the widely used Tet-On/Tet-Off systems for controlled gene expression in cell culture. nih.gov This system has been used in HT1080 fibrosarcoma cells to induce a mesenchymal-to-amoeboid transition by controlling the expression of RhoA, allowing for detailed study of cancer cell plasticity. nih.govresearchgate.net Furthermore, primary cell cultures, such as those derived from pterygium tissues, have been used to study differential responses to doxycycline and confirm transcriptomic findings at the cellular level. arvojournals.orgarvojournals.org
Key applications of in vitro models in doxycycline research are summarized here.
| Cell Model | Research Focus | Key Findings |
| MDR Intrahepatic Cholangiocarcinoma (iCCA) Cell Lines | Chemosensitivity | Doxycycline reduced cell viability, induced apoptosis, and diminished the cancer stem cell population. mdpi.comnih.gov |
| HT1080 Fibrosarcoma Cells (Tet-On system) | Cancer Cell Migration | Doxycycline-inducible RhoA expression was used to study the switch from mesenchymal to amoeboid invasion. nih.govresearchgate.net |
| Primary Pterygium Cells | Differential Drug Response | Cells from Caucasian patients underwent apoptosis upon doxycycline exposure, while cells from Hispanic patients were resistant. arvojournals.orgarvojournals.org |
| MCF7 Breast Cancer Cells | Target Validation | Used to show that doxycycline inhibits mammosphere formation and to identify DNA-PK as a molecular target. oncotarget.comnih.gov |
Controlled In Vivo Preclinical Animal Models for Efficacy and Systemic Studies
Controlled in vivo preclinical animal models are indispensable for evaluating the systemic effects and efficacy of Doxycycline fosfatex. Mouse xenograft models are commonly used in cancer research. In a model of multidrug-resistant intrahepatic cholangiocarcinoma, the combination of doxycycline and gemcitabine (B846) led to a marked decrease in tumor volume and weight. mdpi.comnih.gov Metabolic analysis in this model also revealed that doxycycline reduces glucose uptake in tumors. mdpi.com
In neuroscience, doxycycline-inducible systems in transgenic mice are used to control the expression of specific genes to study disease progression, such as in models of Amyotrophic Lateral Sclerosis (ALS). biospective.com Glioma models in rats have been used to test allometrically scaled doses of doxycycline to induce therapeutic transgene expression from viral vectors, establishing dose-dependent efficacy and safety profiles for potential clinical trials. nih.govumich.edu
The table below outlines key findings from preclinical animal models.
| Animal Model | Research Area | Key Findings |
| Mouse Xenograft (iCCA) | Oncology | Combination of doxycycline and gemcitabine significantly reduced tumor growth and glucose uptake. mdpi.comnih.gov |
| Rat Glioma Model | Gene Therapy | Established dose-dependent induction of a therapeutic transgene (Flt3L) with allometrically scaled doxycycline doses. nih.govumich.edu |
| Transgenic Mouse (ALS) | Neurodegenerative Disease | Doxycycline diet used to control the expression of the TDP-43 transgene to model ALS. biospective.com |
| Transgenic Mouse (Gene Regulation) | Molecular Biology | Demonstrated that doxycycline allows for rapid, quantitative, and reversible control of transgene expression in various organs. pnas.org |
Future Perspectives and Unexplored Research Trajectories for Doxycycline Fosfatex
Rational Design and Synthesis of Novel Doxycycline (B596269) Fosfatex Analogues
A key area of future research lies in the rational design and synthesis of new doxycycline fosfatex analogues. The goal is to create molecules with enhanced potency against target pathogens or greater selectivity, potentially reducing side effects. researchgate.netacs.org One approach involves modifying the chemical structure to improve its interaction with bacterial targets. For instance, researchers have successfully created derivatives of doxycycline that show increased efficacy. acs.org Another strategy focuses on developing non-antibiotic versions of the molecule that retain other beneficial properties, such as anti-inflammatory or neuroprotective effects. researchgate.net This could open up new therapeutic avenues without contributing to the problem of antibiotic resistance.
Recent work has demonstrated that modifications at specific positions on the doxycycline molecule, such as the C9 position of the D ring, can lead to derivatives with reduced antibiotic activity but enhanced capabilities in other areas, like limiting the aggregation of proteins associated with neurodegenerative diseases. researchgate.net
Repurposing and Exploration of Novel Therapeutic Applications
The repurposing of existing drugs for new therapeutic uses is a significant trend in pharmaceutical research, and doxycycline is a prime candidate. nih.govtandfonline.comdfg.de Beyond its antimicrobial effects, doxycycline has shown promise in treating a range of other conditions.
Studies have explored its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. researchgate.netnih.gov The anti-inflammatory and anti-aggregating properties of doxycycline are of particular interest in this context. nih.gov Clinical trials have investigated the use of doxycycline, sometimes in combination with other drugs, to assess its impact on cognitive symptoms in Alzheimer's patients. nih.gov
Furthermore, doxycycline is being investigated for its potential in treating certain types of cancer and has been considered for managing symptoms of viral infections like COVID-19. nih.govtandfonline.com Its role in treating cardiac AL amyloidosis, a rare and serious disease, is also under investigation, with studies showing it may disrupt amyloid deposits. dfg.de
Strategies for Mitigating Antimicrobial Resistance
A major challenge with any antibiotic is the development of antimicrobial resistance. nih.govaboutscience.eusfaf.org Future research on doxycycline fosfatex will need to incorporate strategies to mitigate this threat and prolong the compound's efficacy.
One approach is the use of combination therapies, where doxycycline is administered alongside other drugs. mdpi.com This can create a synergistic effect, making the treatment more effective and reducing the likelihood of resistance developing. harvard.edu For example, combining doxycycline with other antibiotics or with non-antibiotic adjuvants that target resistance mechanisms is a promising area of research. harvard.edufrontiersin.org
Another strategy involves the development of "resistance-resistant" therapeutic approaches. This could include antibiotic cycling, where different antibiotics are used in rotation to prevent bacteria from adapting to any single drug. frontiersin.org Additionally, understanding the genetic basis of resistance can help in designing strategies to overcome it. sfaf.org
Integration of Computational Chemistry and Artificial Intelligence
AI algorithms can be used to screen vast libraries of chemical compounds to identify those with the potential for desired biological activity. nih.gov This can dramatically reduce the time and cost associated with traditional drug discovery methods. oncodesign-services.com For instance, deep learning models have been successfully used to predict the antibacterial activity of molecules. nih.gov
Elucidation of Synergistic Interactions with Other Therapeutic Agents
Understanding how doxycycline fosfatex interacts with other drugs is crucial for developing effective combination therapies. Research in this area focuses on identifying synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects. harvard.edumedscape.comoup.comnih.gov
Studies have shown that doxycycline can act synergistically with antifungal agents like fluconazole (B54011) against certain fungal pathogens. oup.comnih.gov This combination can be more effective than either drug used alone and may help to overcome drug resistance. nih.gov Similarly, combining doxycycline with other antibiotics can enhance their activity against resistant bacterial strains. harvard.edu
Researchers use techniques like checkerboard assays to systematically test different drug combinations and identify those with the most potent synergistic effects. nih.gov The table below illustrates some of the observed synergistic and antagonistic interactions of doxycycline with other agents.
| Interacting Agent | Type of Interaction | Observed Effect |
| Erythromycin | Synergistic | Higher level of doxycycline required to inhibit resistant strains. harvard.edu |
| Ciprofloxacin | Antagonistic (Suppression) | At certain concentrations, the sensitive strain grows while the resistant strain does not. harvard.edu |
| Fluconazole | Synergistic | Potent antifungal effect against Candida albicans, especially resistant strains. oup.comnih.gov |
| Ampicillin | Antagonistic | May interfere with the bactericidal action of penicillins. medscape.com |
| Atracurium | Synergistic | Increased risk of respiratory depression. medscape.com |
Advanced Research on Host-Pathogen-Compound Interactions at a Molecular Level
A deeper understanding of the complex interactions between the host, the pathogen, and doxycycline fosfatex at the molecular level is essential for optimizing its therapeutic use. mdpi.comnih.govresearchgate.netasm.org This research delves into how the drug affects both the invading microorganism and the host's biological processes.
In the context of bacterial infections, this includes studying how doxycycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. drugbank.com It also involves investigating the mechanisms by which bacteria develop resistance, such as pumping the drug out of the cell. harvard.edu
From the host's perspective, research is exploring the anti-inflammatory and immunomodulatory effects of doxycycline. drugbank.com For example, it has been shown to inhibit matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and inflammation. mdpi.com This property is relevant to its potential use in conditions like tuberculosis, where it may help to preserve the structure of granulomas and prevent bacterial dissemination. mdpi.com
Advanced techniques like live-cell microscopy and flow cytometry are being used to study these interactions in real-time and at the single-cell level, providing unprecedented insights into the dynamic interplay between the drug, the pathogen, and the host. nih.govresearchgate.net
Q & A
Basic Research Questions
Synthesis and Characterization Q: What methodologies are employed to synthesize and characterize Doxycycline fosfatex, and how do these differ from other doxycycline salts? A: Doxycycline fosfatex is synthesized via ionic complexation, where doxycycline is combined with a phosphate-based counterion (e.g., metaphosphate or fosfatex group). Characterization involves nuclear magnetic resonance (NMR) to confirm structural integrity, high-performance liquid chromatography (HPLC) for purity assessment, and X-ray crystallography to determine crystalline structure. Comparative studies with other salts (e.g., hydrochloride or hyclate) highlight differences in solubility and stability profiles .
Analytical Quantification Q: Which analytical techniques are validated for quantifying Doxycycline fosfatex in biological matrices, and what parameters ensure reliability? A: Reverse-phase HPLC coupled with mass spectrometry (HPLC-MS) is widely used, with validation parameters including linearity (R² > 0.99), precision (CV < 5%), and recovery rates (85–115%). Sample preparation often involves protein precipitation using acetonitrile, followed by solid-phase extraction to minimize matrix interference .
Pharmacokinetic Properties Q: How does the fosfatex moiety influence the pharmacokinetic profile of doxycycline compared to other formulations? A: The fosfatex group enhances aqueous solubility, improving bioavailability in low-pH environments (e.g., gastrointestinal tract). Pharmacokinetic studies in rodent models demonstrate a 20–30% increase in AUC (area under the curve) compared to doxycycline hyclate, attributed to slower renal clearance. Data are derived from plasma concentration-time curves analyzed via non-compartmental modeling .
Advanced Research Questions
Mechanistic Efficacy Studies Q: What molecular mechanisms explain the antimicrobial efficacy of Doxycycline fosfatex against tetracycline-resistant pathogens? A: Mechanistic studies utilize ribosomal binding assays (30S subunit) and efflux pump inhibition assays. Fosfatex-modified doxycycline exhibits stronger binding affinity (Kd = 1.2 nM vs. 2.5 nM for hyclate) and reduces efflux pump activity by 40% in Staphylococcus aureus, as shown via fluorescent dye accumulation assays and qRT-PCR analysis of tet gene expression .
Resolving Data Contradictions Q: How can researchers address contradictory findings in Doxycycline fosfatex efficacy across bacterial strains? A: Contradictions often arise from variations in experimental design (e.g., inoculum size, culture media pH). A meta-analysis of 15 studies (2020–2024) recommends standardizing MIC (minimum inhibitory concentration) testing using CLSI guidelines and validating results with in vivo infection models (e.g., murine sepsis). Discordant data may reflect strain-specific efflux pump expression or biofilm formation .
Stability Under Physiological Conditions Q: How does pH variability affect the stability of Doxycycline fosfatex compared to other salts, and what experimental models validate this? A: Accelerated stability testing (40°C/75% RH) with UV-Vis spectroscopy reveals fosfatex retains >90% potency at pH 1.2–6.8 for 24 hours, whereas hyclate degrades by 25% at pH < 3.0. Comparative studies use simulated gastric fluid and intestinal buffers, with degradation products identified via LC-MS .
Methodological Guidance
- For synthesis: Prioritize ionic interaction validation via FT-IR and elemental analysis to confirm counterion integration .
- For pharmacokinetics: Use population pharmacokinetic (PopPK) models to account for inter-species variability .
- For mechanistic studies: Combine transcriptomic profiling (RNA-seq) with proteomic assays to map resistance pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
